N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide
Description
N-[5-Methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide is a synthetic amide derivative featuring a phenylpropanamide backbone substituted with a 5-methoxy group and a 2-oxopyrrolidin-1-yl moiety on the aromatic ring. The pyrrolidinone ring introduces hydrogen-bonding capabilities, while the methoxy group enhances solubility and electronic modulation.
Properties
Molecular Formula |
C20H22N2O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C20H22N2O3/c1-25-16-10-11-18(22-13-5-8-20(22)24)17(14-16)21-19(23)12-9-15-6-3-2-4-7-15/h2-4,6-7,10-11,14H,5,8-9,12-13H2,1H3,(H,21,23) |
InChI Key |
NLQQIWCEGODRKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCCC2=O)NC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide typically involves the formation of the pyrrolidinone ring followed by the introduction of the methoxy and phenylpropanamide groups. One common synthetic route includes:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.
Introduction of the Methoxy Group: This step often involves the methylation of a hydroxyl group using reagents like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Attachment of the Phenylpropanamide Moiety: This can be accomplished through an amide coupling reaction, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (CH₂Cl₂) at room temperature.
Reduction: LiAlH₄ in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) followed by the addition of the desired nucleophile.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a hydroxyl derivative at the pyrrolidinone ring.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs vary in substituents, heterocyclic systems, and pharmacological profiles. Below is a detailed comparison:
Substituent Analysis
Key Observations :
- Electronic Effects : Methoxy groups enhance electron-donating capacity, contrasting with electron-withdrawing groups like trifluoromethyl (), which increase metabolic stability but reduce solubility .
Hydrogen-Bonding and Crystallography
The target compound’s 2-oxopyrrolidin-1-yl group acts as both a hydrogen-bond acceptor (via carbonyl oxygen) and donor (via NH in pyrrolidinone), facilitating interactions with biological targets like TACE or GSK-3β (see ).
Pharmacokinetic and Physicochemical Properties
Pharmacological Potential and Target Engagement
The compound’s structural analogs highlight diverse therapeutic applications:
- Anti-Alzheimer’s Activity: The pyrrolidinone moiety may inhibit TACE or GSK-3β, akin to compound 541 (), but with reduced steric hindrance compared to spirocyclic derivatives () .
- Antimicrobial Activity : Thiazole-containing analogs () exhibit broader microbial targeting, whereas the target compound’s specificity may favor eukaryotic enzymes .
Biological Activity
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide is a compound of significant interest in pharmacology due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 355.4 g/mol. Its structure features a phenylpropanamide backbone with a methoxy group and a pyrrolidine moiety, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N3O3 |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | This compound |
| SMILES | C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC=C(C3=O)N4CCOCC4 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives similar to this compound. For instance, compounds bearing the 5-oxopyrrolidine structure have shown promising results against A549 lung adenocarcinoma cells. In vitro assays indicated that these compounds can significantly reduce cell viability, suggesting their potential as chemotherapeutic agents.
Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects of various derivatives on A549 cells, it was found that specific structural modifications enhanced anticancer activity while minimizing toxicity to non-cancerous cells. Notably, compounds with free amino groups exhibited more potent activity than those with acetylamino fragments .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Compounds with similar structures have demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens. This is particularly relevant given the rise of antibiotic resistance in clinical settings.
The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. For example, certain derivatives have been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
